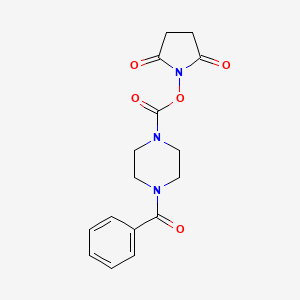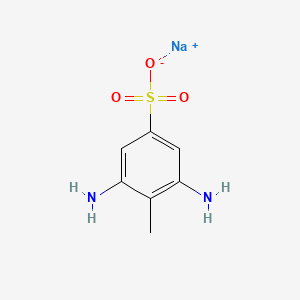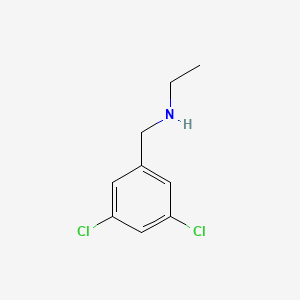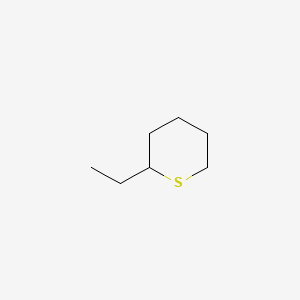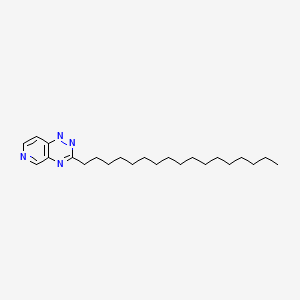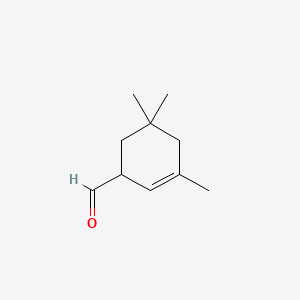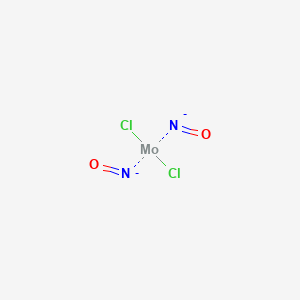
Thalictiin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Thalictiin can be synthesized through the glycosylation of apigenin. The process involves the reaction of apigenin with a suitable glycosyl donor under acidic conditions to form the glycoside bond .
Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources such as plant leaves and seeds. The extraction process includes solvent extraction, followed by purification using chromatographic techniques to isolate the compound in its pure form .
化学反応の分析
Types of Reactions: Thalictiin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction of this compound can lead to the formation of dihydroflavonoid derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like acyl chlorides and alkyl halides under basic or acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroflavonoid derivatives.
Substitution: Various substituted flavonoid derivatives.
科学的研究の応用
Thalictiin has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of flavonoid chemistry and glycosylation reactions.
Biology: Investigated for its role in plant defense mechanisms and its effects on cellular processes.
作用機序
Thalictiin exerts its effects through various molecular targets and pathways:
Antioxidant Activity: this compound scavenges free radicals and upregulates antioxidant enzymes, protecting cells from oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.
Anti-cancer Activity: this compound induces apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.
類似化合物との比較
Thalictiin is similar to other flavonoid glycosides such as:
Apigenin 7-glucoside: Shares similar antioxidant and anti-inflammatory properties.
Cosmosiin: Another flavonoid glycoside with comparable biological activities.
Cosmetin: Known for its antioxidant and anti-cancer properties.
Uniqueness: this compound is unique due to its specific glycosylation pattern, which influences its solubility, stability, and bioavailability. This makes it particularly effective in certain biological applications compared to its analogs .
特性
CAS番号 |
23598-21-2 |
|---|---|
分子式 |
C21H20O10 |
分子量 |
432.4 g/mol |
IUPAC名 |
5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C21H20O10/c22-8-16-18(26)19(27)20(28)21(31-16)29-11-5-12(24)17-13(25)7-14(30-15(17)6-11)9-1-3-10(23)4-2-9/h1-7,16,18-24,26-28H,8H2/t16-,18+,19+,20-,21-/m1/s1 |
InChIキー |
KMOUJOKENFFTPU-OBJCFNGXSA-N |
異性体SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O |
正規SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


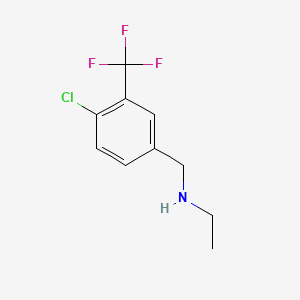
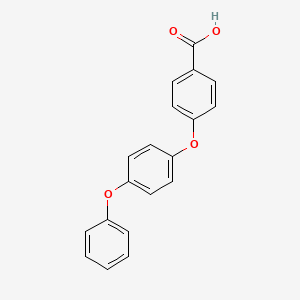

![Methanone, [6-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-4-pyrimidinyl]-1H-1,2,4-triazol-1-yl-, O-ethyloxime, (Z)-](/img/structure/B12654842.png)
